Product packaging for His-Leu-lopinavir(Cat. No.:)

His-Leu-lopinavir

Cat. No.: B10775628
M. Wt: 907.1 g/mol
InChI Key: CNRARJITWNMDCM-XGZCXRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

His-Leu-lopinavir is a synthetic organic compound functioning as a dipeptide prodrug of the antiretroviral agent Lopinavir. As a prodrug, it is designed to enhance the delivery and metabolic stability of its active form, Lopinavir, a potent inhibitor of HIV-1 protease. Lopinavir's mechanism of action involves mimicking the peptide substrate of the HIV-1 protease enzyme. By incorporating a non-cleavable hydroxyethylene scaffold, it competitively inhibits the enzyme, preventing the proteolytic cleavage of the Gag-Pol polyprotein. This inhibition results in the production of immature, non-infectious viral particles, thereby arresting the HIV replication cycle. The co-administration of Lopinavir with a pharmacokinetic enhancer like Ritonavir is critical in clinical settings, as Ritonavir inhibits the CYP3A-mediated metabolism of Lopinavir, significantly boosting its plasma concentration and half-life. This compound represents a research-focused prodrug strategy aimed at optimizing these pharmacokinetic properties. This compound is a crucial tool for in vitro studies investigating prodrug metabolism, the development of novel antiviral formulations, and exploring pathways to overcome biological delivery challenges. Researchers can leverage this molecule to study targeted drug delivery systems and resistance profiles. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H70N8O7 B10775628 His-Leu-lopinavir

Properties

Molecular Formula

C51H70N8O7

Molecular Weight

907.1 g/mol

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate

InChI

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1

InChI Key

CNRARJITWNMDCM-XGZCXRAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N

Origin of Product

United States

Synthetic Pathways and Analytical Elucidation of His Leu Lopinavir

Advanced Spectroscopic and Chromatographic Methods for Prodrug Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including complex prodrugs like His-Leu-lopinavir. This method provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). For this compound, NMR spectroscopy plays a crucial role in confirming the successful conjugation of the dipeptide (Histidine-Leucine) to the parent drug, Lopinavir (B192967), and verifying the integrity of the molecular structure.

Research findings indicate that this compound was characterized using ¹H-NMR analysis. The spectra were acquired on a Varian Mercury 400 Plus spectrometer, operating at 400 MHz for ¹H NMR. Tetramethylsilane (TMS) was employed as an internal standard for chemical shift referencing. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. While the general characterization of this compound was performed using deuterated methanol (B129727) (CD₃OD) as the solvent, the specific ¹H NMR data provided for the compound was recorded in chloroform-d (B32938) (CDCl₃) nih.gov.

The ¹H NMR spectrum of this compound revealed a complex pattern of signals corresponding to the various protons within the molecule. These signals, characterized by their chemical shifts, multiplicities (e.g., singlet 's', doublet 'd', multiplet 'm'), and integration (number of protons), provide critical insights into the molecular architecture. The observed data supports the proposed structure, indicating the presence of characteristic proton environments arising from the Lopinavir core, the Leucine (B10760876) residue, and the Histidine residue.

¹H NMR Data for this compound

The following table summarizes the key ¹H NMR spectral data reported for this compound:

Chemical Shift (δ, ppm)Multiplicity/DescriptionNumber of Protons
0.65 – 0.96m5
1.06 – 1.40m11
1.51 – 1.61m2
1.70br. s.2
1.77 – 1.95m3
2.12s2
2.56 – 2.76m21
3.12 – 3.28m8
4.82br. s.11
6.71d, J=7.03 Hz3
7.15 – 7.29m3
8.18d, J=6.25 Hz3

Note: The data was acquired in chloroform-d (CDCl₃) on a 400 MHz spectrometer nih.gov. The 'm' denotes a multiplet, 's' a singlet, and 'br. s.' a broad singlet.

In addition to NMR, liquid chromatography-mass spectrometry (LC-MS) was also employed for characterization, yielding a mass-to-charge ratio (m/z) of 879.7 for this compound, which aligns with its expected molecular weight nih.gov. The combined spectroscopic data from NMR and MS provides robust evidence for the successful synthesis and structural integrity of this compound.

Compound List:

this compound

Lopinavir (LPV)

Leucine (Leu)

Histidine (His)

Molecular Design Principles and Structure Activity Relationships of His Leu Lopinavir

Design Principles of Peptide-Drug Conjugates for Enhanced Pharmacological Profiles

Peptide-drug conjugates (PDCs) are a class of therapeutics designed to combine the therapeutic potency of a drug with the targeting and modifying properties of a peptide moiety. This conjugation can lead to improved efficacy, enhanced selectivity, and better safety profiles. wpmucdn.com The core principle behind PDCs involves the use of a peptide carrier to modulate the pharmacokinetic and pharmacodynamic properties of the conjugated drug.

Role of Peptidomimetics in Antiviral Drug Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. In antiviral drug design, peptidomimetics play a crucial role, particularly in the development of protease inhibitors. Lopinavir (B192967) itself is a peptidomimetic, designed to mimic the transition state of the peptide bond cleavage by HIV protease. This mimicry allows it to bind tightly to the active site of the enzyme, inhibiting its function and preventing viral replication. The use of peptidomimetics offers several advantages, including increased resistance to proteolytic degradation and the ability to fine-tune binding affinity and specificity.

The development of novel antivirals is increasingly driven by the conversion of peptides into peptidomimetic derivatives. nih.gov This strategy has been successful in creating drugs with enhanced binding affinity and improved metabolic stability. nih.gov Many commercially available antiviral drugs, including atazanavir, nelfinavir, and lopinavir, are classified as peptidomimetics. rsc.org

Strategic Incorporation of Amino Acid Moieties for Specificity

The conjugation of amino acids and peptides to a drug molecule can significantly enhance its specificity for certain tissues or cells. This is often achieved by targeting specific amino acid transporters that are overexpressed on the surface of target cells. By attaching an amino acid moiety, the drug can essentially hijack these transporters to gain entry into the cell, thereby increasing its intracellular concentration at the desired site of action.

Structure-Activity Relationship (SAR) Studies of Lopinavir Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For lopinavir, SAR studies have been crucial in optimizing its inhibitory activity against HIV protease.

Influence of Chemical Modifications on Enzyme Binding Affinity

Chemical modifications to the lopinavir structure have a profound impact on its binding affinity for HIV protease. The central hydroxyl group of lopinavir is critical for its interaction with the catalytic aspartic acid residues in the active site of the protease. Modifications to this group generally lead to a significant loss of activity.

The P1 and P2 side chains of lopinavir also play a significant role in its binding affinity. For example, substitutions on the P1 aromatic rings can influence biological activity, with alkyl or fluorine atoms at the meta or para positions being favorable for inhibition. guidetopharmacology.org Similarly, modifications to the P2 ring are important for maintaining good antiviral properties. guidetopharmacology.org The table below summarizes the impact of certain modifications on the binding affinity of lopinavir derivatives to HIV-1 protease.

ModificationTargetResulting Binding Affinity (Ki, nM)Fold Change vs. Lopinavir
Lopinavir (Wild Type HIV-1 PR)HIV-1 Protease2.13-
MUT-1 (M46I, I54V, V82A, L10F)HIV-1 Protease-25.39 (Binding Energy, kcal/mol)-
MUT-2 (M46I, I54V, L76V, V82A, L10F, L33F)HIV-1 Protease-26.67 (Binding Energy, kcal/mol)-
MUT-3 (M46I, I54V, L76V, V82A, L90M, F53L)HIV-1 Protease-20.28 (Binding Energy, kcal/mol)-

Data adapted from studies on lopinavir binding to wild-type and mutant HIV-1 protease. Binding energy values are also presented as they provide insight into the stability of the drug-protease complex. nih.gov

Rational Design of the His-Leu Moiety for Prodrug Functionality

The design of His-Leu-lopinavir as a prodrug is a deliberate strategy to overcome some of the limitations of the parent drug, lopinavir, such as its poor aqueous solubility and susceptibility to efflux pumps. A prodrug is an inactive or less active compound that is converted into the active drug within the body.

The His-Leu dipeptide was chosen to improve the oral absorption of lopinavir. Peptide transporters, such as PepT1, are expressed in the intestine and are responsible for the uptake of di- and tripeptides. By attaching the His-Leu moiety, lopinavir can be recognized by these transporters, facilitating its absorption. This approach has been shown to be effective for other drugs as well. For instance, peptide prodrugs of lopinavir, such as valine-valine-lopinavir (VVL) and glycine-valine-lopinavir (GVL), have demonstrated increased permeability across Caco-2 cells, which are a model for the intestinal epithelium. nih.gov These prodrugs are transported by peptide transporters and show enhanced solubility compared to the parent drug. nih.gov

Furthermore, the His-Leu moiety can help the drug evade efflux pumps like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells and reducing their intracellular concentration. Studies with other amino acid prodrugs of lopinavir have shown a lower affinity for P-gp and MRP2, another efflux pump. nih.gov

Stereochemical Considerations in Dipeptide Design

The stereochemistry of the dipeptide linker is a critical factor in the design of prodrugs. The three-dimensional arrangement of atoms can significantly influence the interaction of the prodrug with transporters and enzymes. The rate of cleavage of the dipeptide from the drug, which releases the active compound, can be dependent on the stereochemistry of the amino acid residues.

For dipeptide prodrugs, the rate of intramolecular cyclization to form a diketopiperazine and release the active drug is influenced by the nature and stereochemistry of the amino acids. The specific stereoisomers of histidine and leucine (B10760876) used in this compound would have been selected to optimize transporter recognition and the desired rate of conversion to lopinavir in vivo. The use of naturally occurring L-amino acids is common as they are more likely to be recognized by biological systems. The stereochemical configuration can also affect the stability of the prodrug in different physiological environments. iu.edu

Mechanistic Investigations of Prodrug Activation and Cellular Disposition

Enzymatic Hydrolysis of His-Leu-Lopinavir

The conversion of this compound back to the active parent drug, lopinavir (B192967), is a critical step in its mechanism of action. This bioactivation is dependent on the presence of specific enzymes within the body.

The structure of this compound, featuring both an amide bond and an ester bond, suggests that its hydrolysis is a multi-step process involving different types of enzymes. nih.gov Studies using Caco-2 cell homogenates, a common model for the intestinal epithelium, have demonstrated that this compound undergoes hydrolysis mediated by both peptidases and esterases. nih.govnih.gov

The presence of Leu-lopinavir as an intermediate metabolite confirms the action of peptidases, which cleave the amide bond between histidine and leucine (B10760876). Subsequent action by esterases is responsible for cleaving the ester bond linking leucine to lopinavir, thereby releasing the active drug. nih.govnih.gov This dual-enzyme-mediated hydrolysis indicates a steady regeneration of lopinavir within the intestinal cells. nih.govnih.gov

The enzymatic conversion of this compound results in a steady release of lopinavir. nih.govnih.gov In experiments conducted with Caco-2 cell homogenates, the regeneration of both lopinavir and the intermediate Leu-LPV was observed, indicating a sequential cleavage process. nih.govnih.gov The kinetics of this release are influenced by the activity of intracellular peptidases and esterases. While specific kinetic parameters such as Vmax and Km for the individual enzymatic steps have not been fully detailed, the observed steady regeneration supports the viability of the prodrug strategy to effectively deliver lopinavir. nih.govnih.gov

Interaction with Efflux Transporters

The oral bioavailability of many drugs, including lopinavir, is limited by the action of efflux transporters that actively pump substrates out of the cell. nih.govnih.gov Lopinavir is a known substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which are highly expressed in the intestinal epithelium. nih.govnih.govnih.gov

The this compound prodrug was designed to circumvent this efflux. nih.govnih.gov Studies using MDCK-MDR1 (P-gp overexpressing) and MDCK-MRP2 (MRP2 overexpressing) cell lines showed that this compound has a significantly lower affinity for these efflux transporters compared to the parent drug. nih.govnih.gov This reduced interaction leads to higher intracellular accumulation and increased transport rates across cell monolayers. nih.govnih.gov While lopinavir uptake is significantly restricted by P-gp and MRP2, the uptake of this compound is not, demonstrating the success of the prodrug in evading these efflux mechanisms. nih.govnih.govnih.gov

Table 2: Relative Uptake of Lopinavir Prodrugs Compared to Lopinavir in Efflux-Transporter Overexpressing Cells
CompoundCell LineFold Increase in Uptake vs. LopinavirReference
Ile-LPVMDCK-MDR1 (P-gp)~2.7 nih.gov
Met-LPVMDCK-MDR1 (P-gp)~2.4 nih.gov
Trp-LPVMDCK-MDR1 (P-gp)~1.8 nih.gov
Ile-LPVMDCK-MRP2~3.7 nih.gov
Met-LPVMDCK-MRP2~3.0 nih.gov
Trp-LPVMDCK-MRP2~2.6 nih.gov

Note: Data for specific this compound fold-increase was not available, but data for other amino acid-lopinavir prodrugs from a related study is presented to illustrate the principle of reduced efflux. nih.gov His-Leu-LPV was also confirmed to have significantly higher uptake and transport rates than Lopinavir in these cell lines. nih.govnih.gov

Circumvention of P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein (P-gp) is a well-characterized efflux transporter that significantly limits the absorption of many drugs, including lopinavir. The this compound prodrug was designed to evade this efflux mechanism.

Studies utilizing Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), a standard model for studying P-gp transport, have demonstrated the effectiveness of the this compound prodrug strategy. In these experiments, the permeability of this compound was compared to that of the parent drug, lopinavir. The results indicated that this compound has a significantly lower affinity for P-gp.

This reduced affinity for P-gp leads to a substantial increase in the transport of the compound across the cell monolayer. Specifically, the apical-to-basolateral (A-B) permeability of this compound was found to be 4.3-fold higher than that of lopinavir nih.gov. This suggests that by masking the structural motifs recognized by P-gp, the this compound prodrug is less readily effluxed back into the intestinal lumen, thereby increasing its potential for absorption. The circumvention of P-gp-mediated efflux is a critical factor in the improved cellular disposition of this prodrug. Another dipeptide prodrug, Leu-LPV, also showed improved permeability, with approximately a 2-fold higher A-B permeability rate across MDCK-MDR1 cells compared to lopinavir. nih.gov

CompoundCell LineFold Increase in A-B Permeability (relative to Lopinavir)Implication for P-gp Interaction
This compoundMDCK-MDR14.3Significantly lower affinity for P-gp, leading to reduced efflux and increased transport.
Leu-LPVMDCK-MDR1~2Lower affinity for P-gp compared to Lopinavir, resulting in enhanced permeability.

Modulation of Multidrug Resistance-Associated Protein 2 (MRP2) Activity

Similar to P-gp, Multidrug Resistance-Associated Protein 2 (MRP2) is another key efflux transporter that contributes to the poor oral bioavailability of lopinavir. The this compound prodrug was also evaluated for its ability to overcome MRP2-mediated efflux.

Investigations were conducted using MDCK cells transfected with the MRP2 gene (MDCK-MRP2). These studies revealed that this compound exhibits a significantly lower affinity for MRP2 compared to the parent compound, lopinavir. This reduced interaction with MRP2 results in higher uptake and transport rates for the prodrug.

CompoundCell LineFold Increase in A-B Permeability (relative to Lopinavir)Implication for MRP2 Interaction
This compoundMDCK-MRP2Not explicitly quantified as a fold-increase in the provided text, but described as "highly superior" and having "significantly lower affinity".Markedly reduced affinity for MRP2, leading to decreased efflux and enhanced cellular uptake and transport.
Leu-LPVMDCK-MRP2~2Reduced affinity for MRP2 compared to Lopinavir, contributing to improved permeability.

Enzyme Inhibition and Molecular Target Engagement of Lopinavir

Lopinavir's Inhibition of HIV-1 Protease

Lopinavir (B192967) is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the viral life cycle, leading to the formation of mature, infectious virions. Lopinavir's inhibitory action effectively halts the viral maturation process.

However, the effectiveness of lopinavir can be diminished by mutations in the protease enzyme, which are common in patients undergoing long-term antiretroviral therapy. Studies on mutant strains of HIV-1 have shown a decrease in lopinavir's inhibitory potency. For example, against two highly mutated HIV-1 subtype C protease variants (MUT-1 and MUT-2), the Ki values for lopinavir increased significantly to 67.72 ± 0.33 nM and 83.45 ± 0.89 nM, respectively. tandfonline.com This demonstrates that while lopinavir is a powerful inhibitor of the wild-type virus, its efficacy can be compromised by the development of drug resistance.

Table 1: Inhibition Constants (Ki) of Lopinavir against HIV-1 Protease Variants

HIV-1 Protease Variant Ki Value (nM)
Wild-Type (WT) 2.09 ± 0.18 tandfonline.com
Mutant 1 (MUT-1) 67.72 ± 0.33 tandfonline.com
Mutant 2 (MUT-2) 83.45 ± 0.89 tandfonline.com

Lopinavir functions as a competitive inhibitor, binding directly to the active site of the HIV-1 protease. This type of interaction is known as orthosteric inhibition. The central hydroxyl group of lopinavir mimics the transition state of the peptide substrate, allowing it to bind with high affinity to the catalytic aspartic acid residues (Asp25 and Asp25') in the active site. nih.gov This binding physically obstructs the natural substrates from accessing the catalytic machinery of the enzyme, thereby preventing polyprotein cleavage.

Crystal structure analyses of lopinavir bound to wild-type HIV-1 protease have provided detailed insights into its binding mode. rcsb.org These studies confirm that lopinavir occupies the substrate-binding pocket in an extended conformation, making extensive contacts within the active site and with the flexible "flap" regions of the protease. nih.govrcsb.org

While lopinavir's primary mechanism is orthosteric, the concept of allosteric inhibition—where an inhibitor binds to a site other than the active site to modulate enzyme activity—is an area of active research for overcoming drug resistance. nih.gov However, lopinavir's established mechanism of action is through direct, competitive binding at the active site.

Modulation of Cytochrome P450 Enzyme Activity by Lopinavir and Prodrug Metabolites

Lopinavir's clinical use is intrinsically linked to its interaction with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast array of drugs. Lopinavir itself is a substrate and an inhibitor of these enzymes, leading to complex drug-drug interactions.

Lopinavir is primarily metabolized by CYP3A4, the most abundant CYP isozyme in the human liver and intestine. nih.gov This rapid and extensive metabolism results in low bioavailability when lopinavir is administered alone. nih.gov To counteract this, lopinavir is co-formulated with a small dose of ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4. nih.govapsf.org This "boosting" strategy significantly increases lopinavir's plasma concentration and therapeutic efficacy. nih.gov

Lopinavir itself is also an inhibitor of CYP3A4, although it is less potent than ritonavir. apsf.orgoup.com Studies using human liver microsomes have shown that lopinavir can inhibit the metabolism of other CYP3A substrates. The concentration of lopinavir required to produce 50% inhibition (IC50) against the CYP3A substrate triazolam was found to be 7.3 µM. oup.com

In addition to CYP3A4, lopinavir also interacts with CYP3A7, the major CYP3A isozyme present in the fetal and neonatal liver. acs.orgnih.gov Lopinavir is a significantly less potent inhibitor of CYP3A7 compared to ritonavir, with one study reporting an IC50 of 5.88 µM for lopinavir against CYP3A7-mediated DHEA-S hydroxylation. acs.org The clearance of lopinavir by CYP3A7 is also much slower, over 30-fold lower, than by CYP3A4, indicating that neonates may process the drug differently than adults. acs.orgnih.gov

Lopinavir demonstrates mechanism-based inhibition of CYP3A4. apsf.orgoup.com This type of inhibition occurs when the drug is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. nih.gov Pre-incubation of lopinavir with human liver microsomes before adding a CYP3A substrate resulted in a lower IC50 value (4.1 µM compared to 7.3 µM without pre-incubation), which is consistent with mechanism-based inhibition. oup.com This indicates that lopinavir's inhibitory effect on CYP3A4 strengthens over time as it is metabolized.

While lopinavir is primarily known as a CYP3A4 inhibitor, the combination of lopinavir/ritonavir has been shown to have a more complex effect on the broader CYP450 system. The combination can induce other CYP enzymes, such as CYP1A2, CYP2C9, and CYP2C19, while simultaneously inhibiting CYP3A. apsf.org This dual activity as both an inhibitor and an inducer contributes to the extensive potential for drug-drug interactions observed with this therapy.

Table 2: Lopinavir's Interaction with Cytochrome P450 Isozymes

CYP Isozyme Interaction Type Potency / Finding
CYP3A4 Substrate & Inhibitor Primary metabolizing enzyme; mechanism-based inhibitor. nih.govapsf.orgoup.com
CYP3A7 Inhibitor Less potent inhibitor (IC50 = 5.88 µM); clearance is 31-fold lower than by CYP3A4. acs.org
Other CYPs (as LPV/r) Inducer Induces CYP1A2, CYP2C9, CYP2C19. apsf.org

Evaluation of Lopinavir Against Other Viral Proteases

The success of lopinavir against HIV-1 protease has prompted investigations into its potential activity against proteases from other viruses, particularly coronaviruses.

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV): In vitro studies have shown that lopinavir possesses antiviral activity against SARS-CoV. nih.gov Effective concentrations (EC50) have been reported in the range of 4 to 6 µg/mL. nih.goveuropeanreview.org However, some binding analyses suggested that the efficacy might be suboptimal as part of the lopinavir molecule may remain outside the catalytic site of the SARS-CoV main protease (Mpro, also known as 3CLpro). nih.gov

Middle East Respiratory Syndrome Coronavirus (MERS-CoV): Lopinavir has also been evaluated against MERS-CoV, where it was found to block a post-entry step in the viral replication cycle. nih.gov In vitro studies reported EC50 values for lopinavir in the range of 8 to 11.6 µM. europeanreview.orgresearchgate.net

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2): Given its activity against other coronaviruses, lopinavir was investigated as a potential treatment for COVID-19. However, its efficacy has been a subject of debate. While initial bioinformatics studies suggested lopinavir might interact with the SARS-CoV-2 Mpro, subsequent in vitro enzymatic assays found that lopinavir was not an effective inhibitor of purified SARS-CoV-2 Mpro activity, even at high concentrations. biorxiv.org This lack of direct enzymatic inhibition may explain the disappointing results observed in some clinical trials for COVID-19. biorxiv.org There are sequence differences in the Mpro enzyme between SARS-CoV and SARS-CoV-2 that likely account for the differential activity of lopinavir. stackexchange.com

Table 3: In Vitro Activity of Lopinavir Against Coronaviral Proteases

Virus Target Protease Reported In Vitro Efficacy (EC50)
SARS-CoV Mpro / 3CLpro 4-6 µg/mL nih.goveuropeanreview.org
MERS-CoV Mpro / 3CLpro 8-11.6 µM europeanreview.orgresearchgate.net
SARS-CoV-2 Mpro / 3CLpro Not an effective inhibitor in enzymatic assays biorxiv.org

Lack of Available Research Data for His-Leu-lopinavir's Interaction with SARS-CoV-2 Proteases Prevents Article Generation

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically detailing the enzyme inhibition and molecular target engagement of the chemical compound "this compound" with the SARS-CoV-2 Main Protease (Mpro/3CLpro) and Papain-Like Protease (PLpro).

This compound is identified as a histidine-based dipeptide prodrug of lopinavir. guidetopharmacology.org A prodrug is an inactive compound that is converted into an active drug within the body. The rationale behind creating prodrugs, such as dipeptide derivatives of lopinavir, is often to improve pharmaceutical properties like oral absorption and to bypass metabolic pathways that can inactivate the drug. nih.govnih.gov

The available body of scientific research has focused extensively on the parent compound, lopinavir, and its potential inhibitory effects on SARS-CoV-2 proteases. These studies, which include in vitro assays and computational modeling, have yielded varied and often conflicting results regarding lopinavir's efficacy against SARS-CoV-2. mdpi.comnih.govnih.gov However, this body of work does not extend to its specific prodrug, this compound.

The strict requirement to focus the article solely on "this compound" and to provide detailed research findings and data tables for its interaction with SARS-CoV-2 Mpro and PLpro cannot be fulfilled due to the absence of such specific data in the current scientific literature. Generating content on this topic would require speculating on the activity of the prodrug or inaccurately attributing the findings related to lopinavir to this compound, which would be scientifically unsound.

Therefore, until research is conducted and published on the direct interaction of this compound with SARS-CoV-2 proteases, it is not possible to generate the requested scientific article.

Computational Chemistry and Molecular Modeling of His Leu Lopinavir

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex. It is widely used to discover new drug candidates and to study drug-target interactions.

Ligand-Protein Interaction Analysis

Lopinavir (B192967), an established protease inhibitor, has been extensively studied for its interactions with viral proteases, particularly HIV-1 Protease and, more recently, the main protease (Mpro or 3CLpro) of SARS-CoV-2.

HIV-1 Protease: Lopinavir binds to the active site of HIV-1 Protease, forming critical interactions with key residues. These interactions, often including hydrogen bonds and hydrophobic contacts, are essential for inhibiting the enzyme's function in viral maturation researchgate.netmdpi.comacs.orgnih.gov. Studies have also investigated Lopinavir's binding to mutant forms of HIV-1 Protease, revealing how resistance mutations can alter its interaction profile researchgate.netnih.gov.

SARS-CoV-2 Protease (Mpro/3CLpro): Lopinavir has been evaluated as a potential inhibitor of the SARS-CoV-2 Mpro. Docking studies indicate that Lopinavir can bind to the active site of this viral protease, forming hydrogen bonds and other interactions with residues such as Gln107, Pro108, Gln110, and His246 nih.govnih.govbrieflands.comni.ac.rsjmahs.comresearchgate.netacs.orgresearchgate.nettandfonline.combio-integration.orgresearchgate.netfrontiersin.orgresearchgate.net. These interactions are crucial for its proposed inhibitory mechanism against the virus.

Peptide Transporters (SLC15 Family): Notably, the specific compound "His-Leu-lopinavir" has been identified as a substrate for the SLC15 family of peptide transporters, including PEPT1 and PHT1 guidetopharmacology.orguos.ac.ukresearchgate.netresearchgate.netwestminster.ac.ukresearchgate.net. This suggests that the "His-Leu" dipeptide moiety confers recognition by these transporters, which are involved in the absorption and transport of peptides and peptide-like drugs across biological membranes. This finding is particularly relevant for understanding the pharmacokinetic properties and cellular uptake of this compound.

CYP Enzymes: Information regarding the specific computational analysis of Lopinavir's interaction with Cytochrome P450 (CYP) enzymes was not found in the provided search results.

Binding Energy Calculations and Affinity Prediction

Binding energy calculations, often derived from docking scores or more sophisticated methods like MM/PBSA or MM/GBSA, are used to quantify the strength of ligand-protein interactions.

Lopinavir against HIV-1 Protease: While specific docking scores for Lopinavir against HIV-1 protease were not directly detailed in all snippets, studies on modified analogues suggested binding energies such as -7.68 kcal/mol for LOPI1, which was proposed to be more effective than Lopinavir researchgate.net.

Lopinavir against SARS-CoV-2 Mpro: Docking studies have reported various binding energies for Lopinavir against SARS-CoV-2 Mpro. For instance, a binding energy of -8.19 kcal/mol was observed against 3CLPRO jmahs.com, and -6.98 kcal/mol against COVID-19 protease ni.ac.rs. Other studies reported binding free energies of -10.89 kcal/mol for Lopinavir against SARS-CoV-2 Mpro and -9.8 kcal/mol against the Receptor-Binding Domain (RBD) bio-integration.org.

Table 1: Representative Binding Energies of Lopinavir to Viral Proteases

Target ProteinBinding Energy (kcal/mol)Method/Reference
SARS-CoV-2 Mpro-8.19Docking jmahs.com
COVID-19 Protease-6.98Docking ni.ac.rs
SARS-CoV-2 Mpro-10.89Docking bio-integration.org
SARS-CoV-2 RBD-9.8Docking bio-integration.org
HIV-1 ProteaseNot specified (analogue)Docking (-7.68 for LOPI1) researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing for the assessment of conformational stability, flexibility, and the evolution of ligand-protein interactions.

Analysis of Dynamic Binding Modes

MD simulations are crucial for validating docking poses and understanding the stability of ligand-protein complexes under physiological conditions.

SARS-CoV-2 Mpro: MD simulations of Lopinavir complexed with SARS-CoV-2 Mpro have demonstrated that the complexes remain stable over simulation periods (e.g., 10 ns or 50 ns) nih.govni.ac.rsresearchgate.net. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values typically remain within acceptable ranges (e.g., within 2 Å for Cα, side chains, and heavy atoms), indicating minimal structural rearrangements and stable interactions nih.govni.ac.rs. Lopinavir maintains key hydrogen bonds and water-bridged interactions with active site residues throughout the simulations ni.ac.rsacs.org. The binding of Lopinavir to SARS-CoV 3CLpro has been observed to induce flap closing, a significant conformational change researchgate.net.

HIV-1 Protease: MD simulations have also been employed to study the conformational flexibility of HIV-1 Protease variants in complex with Lopinavir, particularly in the context of drug resistance nih.gov. These simulations help elucidate how mutations affect the stability and interaction landscape of the inhibitor.

Solvent Accessibility Surface Area (SASA) Analysis

SASA analysis quantifies the surface area of a molecule that is accessible to solvent molecules. Changes in SASA upon ligand binding can indicate alterations in protein flexibility and the extent of the binding interface.

For Lopinavir complexed with SARS-CoV-2 Mpro, an average SASA value of 16.22 nm² was reported jmahs.com.

In comparative studies, the binding of other compounds to Mpro was assessed against Lopinavir-bound complexes. For instance, Isoquercetin binding significantly reduced SASA compared to Lopinavir-bound Mpro complexes, suggesting differences in protein conformational changes frontiersin.org. Lopinavir-bound complexes did not show significant SASA fluctuations compared to the unbound protein, implying relative stability in solvent accessibility frontiersin.org.

Table 2: Representative SASA Values for Lopinavir-Protein Complexes

Protein TargetLigandAverage SASA (nm²)Simulation Time (ns)Reference
SARS-CoV-2 3CLproLopinavir16.22Not specified jmahs.com
SARS-CoV-2 MproLopinavirNot specified20 frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Interaction Characterization

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are used to investigate the electronic structure, molecular orbitals, charge distribution, and reactivity of molecules. These calculations provide fundamental insights into chemical bonding and interactions.

Electronic Structure of Lopinavir: DFT calculations, often using basis sets like B3LYP/6-31G, are employed to determine molecular properties such as electric dipole moments and energy gaps, which are indicators of chemical reactivity and stability niscpr.res.innih.gov. These calculations can also be used to generate topological indices for Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies of antiviral drugs, including Lopinavir, aiding in the prediction of physicochemical properties and biological activity scispace.com.

Table 3: Quantum Chemical Calculation Applications for Lopinavir

Computational MethodProperty/ApplicationTarget/ContextReference
DFT (e.g., B3LYP/6-31G)Electronic structure, dipole moment, energy gap, chemical reactivity, stability, topological indices for QSPR/QSAR.Lopinavir molecule, antiviral drug properties niscpr.res.innih.govscispace.com
FMO-MP2/PCM/6-31G*Pair Interaction Energy Decomposition Analysis (PIEDA) to characterize binding forces (e.g., vdW, electrostatic).Lopinavir-SARS-CoV-2 3CLpro interaction acs.org
MM/PB(GB)SABinding free energy calculations, affinity prediction.Lopinavir-protein complexes acs.orgbio-integration.org

Compound Names

Advanced Biophysical Characterization of Prodrug Biomolecule Interactions

Spectroscopic Techniques for Investigating Conformational Changes

Spectroscopic methods are invaluable for probing molecular structure and dynamics, particularly in response to ligand binding. They can detect subtle changes in the environment of chromophores or fluorophores within biomolecules, indicating alterations in conformation or binding events.

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly sensitive to the secondary structural elements of proteins (e.g., alpha-helices, beta-sheets, random coils) and can reveal how these structures are affected upon interaction with a ligand like His-Leu-lopinavir. By analyzing the CD spectrum, particularly in the far-UV region (190-250 nm), the percentage of different secondary structures can be estimated.

Application to this compound : When this compound binds to a biomolecule, such as a protein target or a transport protein, CD spectroscopy can determine if this binding event induces changes in the biomolecule's secondary structure. For instance, a significant increase in alpha-helical content might suggest a conformational change induced by the prodrug. Studies on other peptide-ligand interactions have demonstrated that CD can detect such changes smolecule.comguidetopharmacology.org.

Illustrative Research Findings : While specific data for this compound is limited, studies involving similar peptide-like molecules interacting with proteins have shown distinct changes in CD spectra upon binding. For example, a change in the ellipticity at 222 nm can indicate a shift in alpha-helical content.

Illustrative Data Table 1: Hypothetical CD Spectral Analysis of a Biomolecule with this compound

Condition% α-Helix% β-Sheet% β-Turn% Random Coil
Biomolecule Alone35151040
Biomolecule + this compound4810834

Note: This table presents hypothetical data to illustrate the type of information obtained from CD spectroscopy when studying biomolecule-ligand interactions.

Fluorescence Spectroscopy for Tertiary Structure and Binding Events

Fluorescence spectroscopy is a sensitive technique that can monitor changes in the microenvironment of intrinsic fluorophores (like Tryptophan or Tyrosine residues in proteins) or extrinsic fluorescent probes. Binding of this compound to a biomolecule can alter the polarity or accessibility of these fluorophores, leading to changes in fluorescence intensity, emission wavelength, or lifetime. Fluorescence quenching or enhancement is a common indicator of ligand binding and associated conformational changes.

Application to this compound : By monitoring the fluorescence of a target biomolecule in the presence of increasing concentrations of this compound, researchers can infer binding events. For example, a decrease in fluorescence intensity (quenching) might suggest that this compound is binding to a site near a tryptophan residue, potentially causing a conformational change that affects the fluorescence quantum yield. Studies have shown lopinavir (B192967) itself can induce fluorescence quenching in protein targets, indicating interaction and conformational perturbation researchgate.net.

Illustrative Research Findings : Fluorescence quenching experiments can yield parameters like the Stern-Volmer quenching constant (KSV), which relates to the efficiency of quenching and the accessibility of the fluorophore to the quencher (in this case, the binding of this compound).

Illustrative Data Table 2: Hypothetical Fluorescence Quenching Data for a Biomolecule upon Titration with this compound

This compound Concentration (µM)Relative Fluorescence Intensity (%)
0100
1085
2560
5035
10015

Note: This table presents hypothetical data showing a decrease in relative fluorescence intensity with increasing this compound concentration, indicative of quenching.

Calorimetric Methods for Thermodynamic Binding Analysis

Calorimetric techniques provide direct measurements of the heat associated with molecular interactions, offering a complete thermodynamic profile of binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event by titrating one component into a solution of the other. ITC yields key binding parameters, including the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), which together define the Gibbs free energy of binding (ΔG).

Application to this compound : ITC can quantify the binding affinity of this compound to its biological targets or carrier proteins. The thermodynamic signature (e.g., favorable enthalpy vs. entropy) can reveal the nature of the interactions, such as hydrogen bonding, hydrophobic effects, or electrostatic contributions. For example, studies on other drug-protein interactions have provided detailed thermodynamic profiles oup.comnih.gov.

Illustrative Research Findings : ITC experiments typically generate thermograms showing heat changes per injection, which are then integrated and fitted to binding models to derive thermodynamic parameters. A negative ΔH often indicates favorable binding driven by heat release, while a positive ΔS can signify favorable binding driven by an increase in disorder.

Illustrative Data Table 3: Hypothetical ITC Binding Parameters for this compound Binding to a Biomolecule

ParameterValueUnit
Binding Affinity (Ka)5.2 x 105M-1
Dissociation Constant (Kd)1.9 x 10-6M
Stoichiometry (n)0.95-
Enthalpy (ΔH)-15.5kcal/mol
Entropy (ΔS)12.3cal/mol·K
Gibbs Free Energy (ΔG)-19.2kcal/mol

Note: This table presents hypothetical ITC parameters, illustrating the quantitative thermodynamic description of a binding interaction.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) measures the heat flow required to increase the temperature of a sample compared to a reference, as a function of temperature. It is used to detect thermal transitions, such as melting (unfolding) of proteins or changes in their phase behavior. The melting temperature (Tm) is a critical indicator of a biomolecule's thermal stability.

Application to this compound : By measuring the DSC profile of a biomolecule alone and in the presence of this compound, one can assess whether the prodrug binding affects the biomolecule's thermal stability. A significant shift in the Tm to higher temperatures would indicate stabilization of the biomolecule by this compound, while a decrease would suggest destabilization. DSC is also used to study drug-membrane interactions, which could be relevant for prodrug delivery.

Illustrative Research Findings : DSC thermograms typically show peaks corresponding to thermal transitions. The midpoint of the major unfolding transition is taken as the Tm. Changes in Tm upon ligand binding provide direct evidence of ligand-induced stabilization or destabilization.

Illustrative Data Table 4: Hypothetical Thermal Stability (Tm) of a Biomolecule with and without this compound

SampleMelting Temperature (Tm) (°C)Transition Enthalpy (ΔHm) (kcal/mol)
Biomolecule Alone55.275.0
Biomolecule + this compound (1:1)61.582.5
Biomolecule + this compound (1:5)63.185.0

Note: This table shows hypothetical Tm values, indicating a potential stabilization of the biomolecule upon binding of this compound.

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Hydrodynamic Properties

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. It measures the rate at which molecules sediment under centrifugal force, providing sedimentation coefficients (s). These coefficients are influenced by the molecule's mass, density, frictional coefficient (related to shape), and the solution's viscosity.

Application to this compound : SV-AUC can be used to determine if this compound forms stable complexes with biomolecules. An increase in the sedimentation coefficient and/or the calculated molar mass of the biomolecule upon addition of this compound would indicate complex formation. It is also highly effective for detecting and characterizing aggregation, which is critical for formulation development and stability assessment of peptide-based drugs.

Illustrative Research Findings : Analysis of SV-AUC data yields sedimentation coefficient distributions, which can reveal the presence of different species (monomers, dimers, complexes, aggregates) and their relative proportions. The frictional ratio, derived from the data, provides information about the molecule's shape (e.g., globular vs. elongated).

Illustrative Data Table 5: Hypothetical SV-AUC Analysis of a Biomolecule with this compound

SampleSedimentation Coefficient (s) (Svedberg units)Calculated Molar Mass (kDa)Species Distribution (%)
Biomolecule Alone4.555100% Monomer
Biomolecule + this compound (1:1)5.87895% Complex, 5% Monomer
Biomolecule + this compound (1:5)6.18298% Complex, 2% Monomer

Note: This table presents hypothetical SV-AUC data, suggesting the formation of a complex between the biomolecule and this compound.

Compound List

this compound

Lopinavir

Ritonavir

Bovine Serum Albumin (BSA) (as an example biomolecule)

HIV Protease (as an example biomolecule)

SARS-CoV-2 3CL Pro (as an example biomolecule)

Emerging Research Perspectives and Methodological Innovations

Development of Novel Peptide-Drug Conjugate Linker Technologies

Peptide-drug conjugates (PDCs), such as His-Leu-lopinavir, rely on the strategic design of linkers to connect the peptide moiety to the active pharmaceutical ingredient. The linker's primary function is to ensure the stability of the prodrug during transit and its efficient cleavage in vivo to release the active lopinavir (B192967) acs.org. Research in this area focuses on developing bio-reversible linkers that are stable in the gastrointestinal tract but are readily cleaved by endogenous enzymes or physiological conditions within target cells or tissues.

Integration of Artificial Intelligence and Machine Learning in Prodrug Design

The design and optimization of prodrugs like this compound are increasingly benefiting from the integration of Artificial Intelligence (AI) and Machine Learning (ML) mdpi.comscielo.brresearchgate.net. These computational tools can accelerate the identification of optimal peptide sequences, linker chemistries, and conjugation strategies by analyzing vast datasets of molecular properties, biological interactions, and clinical outcomes.

AI and ML algorithms can predict critical parameters such as solubility, permeability, metabolic stability, and transporter interactions for novel prodrug candidates, thereby reducing the need for extensive experimental screening mdpi.commdpi.compfizer.com. For instance, AI can be employed to model how specific amino acid sequences, like the Histidine-Leucine dipeptide in this compound, influence drug uptake via peptide transporters or evasion of efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) nih.govmdpi.comnih.gov. Pfizer's development of PAXLOVID utilized AI and supercomputing to screen millions of compounds, significantly reducing computational time and accelerating the drug design process pfizer.com. Similarly, ML techniques can aid in predicting the cleavage sites and kinetics of prodrug linkers, ensuring timely release of lopinavir.

Advanced In Vitro Model Systems for Prodrug Evaluation

Rigorous in vitro evaluation is essential to assess the performance of prodrugs like this compound before progressing to preclinical and clinical studies. Advanced in vitro model systems provide physiologically relevant environments to predict absorption, distribution, metabolism, and excretion (ADME) properties.

Caco-2 cell monolayers are widely used to mimic the intestinal epithelium, allowing researchers to evaluate the permeability of prodrugs and their potential to be transported by peptide transporters nih.govnih.govmdpi.com. Studies on other lopinavir peptide prodrugs, such as valine-valine-lopinavir (VVL) and glycine-valine-lopinavir (GVL), have demonstrated significantly higher permeability across Caco-2 cells compared to lopinavir itself, indicating successful engagement with intestinal transport mechanisms nih.govnih.gov.

MDCKII cell lines engineered to overexpress specific efflux transporters , such as P-gp and MRP2, are crucial for assessing whether the prodrug can evade these efflux pumps, which are major contributors to lopinavir's limited oral bioavailability nih.govnih.gov. Research indicates that peptide prodrugs of lopinavir can exhibit significantly reduced affinity for these efflux proteins, thereby enhancing cellular accumulation nih.govnih.gov.

Furthermore, microphysiological systems (MPS) , including organ-on-a-chip technologies, offer more complex and integrated in vitro models. These systems can recapitulate aspects of liver metabolism, intestinal absorption, and drug-drug interactions, providing a more comprehensive picture of prodrug behavior than traditional cell culture models biorxiv.org. Such advanced models are vital for predicting the in vivo performance of sophisticated prodrugs like this compound.

Table 1: In Vitro Permeability of Lopinavir Peptide Prodrugs Across Caco-2 Cells

CompoundPermeability Coefficient (cm/sec)Reference
Lopinavir (LVR)40 x 10-6 nih.gov
Valine-Valine-Lopinavir (VVL)211 x 10-6 nih.gov
Glycine-Valine-Lopinavir (GVL)312 x 10-6 nih.gov

Note: Data represents permeability across the apical side of Caco-2 cells.

Future Directions in Antiviral Prodrug Research

The future of antiviral prodrug research, including strategies involving compounds like this compound, is geared towards overcoming persistent challenges in drug delivery and efficacy. Key directions include:

Targeted Delivery to Sanctuary Sites : Developing prodrugs that can efficiently penetrate specific tissues or cellular compartments, such as lymphoid tissues or the central nervous system, where viruses can establish latent reservoirs nih.gov. This might involve incorporating specific targeting peptides or utilizing nanocarrier systems.

Overcoming Drug Resistance : Designing prodrugs that are less susceptible to resistance mechanisms or that can be activated by enzymes overexpressed in resistant viral strains.

Combination Therapies : Creating prodrugs that can be effectively combined with other antiviral agents, potentially leading to synergistic effects and reduced toxicity. The success of lopinavir/ritonavir combination therapy in HIV treatment highlights the value of such approaches tandfonline.comrsdjournal.orgmedrxiv.orgfrontiersin.orgmdpi.com.

Personalized Medicine : Leveraging AI and advanced in vitro models to tailor prodrug design and dosing regimens to individual patient characteristics, optimizing therapeutic outcomes and minimizing adverse effects.

Enhanced Stability and Reduced Metabolism : Further refining linker technologies and prodrug structures to improve stability against enzymatic degradation and reduce first-pass metabolism, thereby increasing systemic exposure to the active drug.

The ongoing research into this compound and similar peptide prodrugs underscores a dynamic field where innovative chemical design, computational power, and advanced biological models converge to create more effective antiviral therapies.

Q & A

Q. How to validate this compound’s efficacy in non-traditional models (e.g., organoids or ex vivo tissues)?

  • Methodological Answer : Benchmark against established in vivo results using correlation analysis. Employ high-content imaging for spatial resolution of antiviral effects in 3D cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.